molecular formula C15H21N3O3 B2604037 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea CAS No. 1207028-73-6

1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea

Cat. No. B2604037
CAS RN: 1207028-73-6
M. Wt: 291.351
InChI Key: NNPDQALDDOMGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea, also known as A-317491, is a potent and selective antagonist of the P2X3 receptor. This receptor is expressed in sensory neurons and is involved in the transmission of pain signals. A-317491 has been studied extensively for its potential as a therapeutic agent for the treatment of chronic pain.

Scientific Research Applications

Tetrahydroisoquinoline Derivatives in Antibiotic Discovery

Helquinoline, a tetrahydroquinoline antibiotic from Janibacter limosus, demonstrates the potential of tetrahydroisoquinoline derivatives in discovering new antibiotics with high biological activity against bacteria and fungi. This highlights the role of such compounds in addressing antibiotic resistance and developing novel antimicrobial agents (Asolkar et al., 2004).

Role in Enzyme Inhibition

Research on tetrahydropyrimidine derivatives, including cyclic urea derivatives synthesized from urea, demonstrated significant inhibition of carbonic anhydrase (CA) and acetylcholinesterase (AChE), crucial for various physiological functions. These findings suggest the importance of tetrahydroisoquinoline derivatives in developing enzyme inhibitors for therapeutic applications (Sujayev et al., 2016).

Synthesis and Chemical Transformations

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives from methyl 2-(3-methoxy-3-oxopropyl)benzoate showcases the versatility of tetrahydroisoquinoline derivatives in organic synthesis, offering a new method for constructing isoquinoline alkaloid skeletons, which are foundational structures in many bioactive compounds (Mujde et al., 2011).

Antiproliferative and Antioxidant Activities

Novel urea and bis-urea primaquine derivatives bridged by tetrahydroisoquinoline moieties have been synthesized and evaluated for their antiproliferative activity against cancer cell lines and antioxidant properties. These compounds exhibit significant selective toxicity towards breast carcinoma cells and highlight the potential of tetrahydroisoquinoline derivatives in cancer research and therapy (Perković et al., 2016).

Antimicrobial and Antitumor Activities

The synthesis of tetrahydropyrimidoquinoline derivatives and their evaluation for antimicrobial activity further underscore the broad spectrum of biological activities possessed by tetrahydroisoquinoline derivatives. This illustrates their potential in developing new antimicrobial and antitumor agents, contributing to the fight against infectious diseases and cancer (Elkholy & Morsy, 2006).

properties

IUPAC Name

1-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-11(19)18-7-5-12-3-4-14(9-13(12)10-18)17-15(20)16-6-8-21-2/h3-4,9H,5-8,10H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPDQALDDOMGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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